tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Medicinal Chemistry Palladium-Catalyzed Cross-Coupling Structure-Activity Relationship (SAR)

Secure your supply of this non-interchangeable quinazoline intermediate. The 2-methyl group confers selectivity away from EGFR toward targets like Ras-Sos, while the orthogonal Boc and 7-bromo handles enable parallel, late-stage diversification via Suzuki coupling or amidation. Essential for focused kinase inhibitor and PROTAC probe libraries. Standard purity is 98%. Request a quote for gram-scale or custom synthesis requirements.

Molecular Formula C14H16BrN3O2
Molecular Weight 338.20 g/mol
Cat. No. B13498803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
Molecular FormulaC14H16BrN3O2
Molecular Weight338.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)Br)C(=N1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H16BrN3O2/c1-8-16-11-7-9(15)5-6-10(11)12(17-8)18-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,16,17,18,19)
InChIKeyRLYGYBSUZOBZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: A Strategic Quinazoline Building Block for Kinase-Targeted Synthesis


tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (CAS 2680781-27-3) is a functionalized quinazoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry . Its core structure comprises a quinazoline ring system substituted at the 2-position with a methyl group, at the 7-position with a bromine atom, and at the 4-position with a tert-butyl carbamate protecting group. This specific substitution pattern renders the compound a strategic building block, particularly for the construction of kinase inhibitor libraries [1]. Commercially available at 98% purity, it provides a reliable starting point for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why Generic Substitution of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Is Not Feasible


In medicinal chemistry, the precise substitution pattern on a heterocyclic scaffold directly dictates both synthetic utility and ultimate biological target engagement [1]. Generic substitution with a differently substituted quinazoline, such as one lacking the 2-methyl group or having a bromine at an alternate position, is not a viable option. The specific placement of the 2-methyl group on the quinazoline core is critical for modulating interactions with the ATP-binding pocket of various kinases [1]. Furthermore, the 7-bromo substituent is an essential synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations [2]. Replacing this compound with a non-brominated analog eliminates this key vector for late-stage functionalization, forcing a de novo synthetic route. The tert-butyl carbamate (Boc) protecting group at the 4-position is orthogonal to the bromine handle, enabling sequential and controlled derivatization. Therefore, the unique combination of these functional groups makes this specific compound an indispensable, non-interchangeable intermediate for any project targeting this precise chemical space.

Quantitative Differentiation of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate from Structural Analogs


Superior Synthetic Handle: Comparative Utility of the 7-Bromo Substituent for Diversification

Unlike non-halogenated or differently halogenated analogs (e.g., 2-methylquinazoline), the presence of a bromine atom at the 7-position provides a site for selective, high-yielding cross-coupling reactions. This is a critical feature for generating diverse compound libraries from a single intermediate. The bromo substituent is a standard and reliable handle for Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amine groups to explore chemical space and optimize biological activity [1].

Medicinal Chemistry Palladium-Catalyzed Cross-Coupling Structure-Activity Relationship (SAR)

Orthogonal Protecting Group Strategy: Enables Sequential Derivatization

The compound features a tert-butyl carbamate (Boc) group at the 4-amino position, which is orthogonal to the 7-bromo handle. This allows for a two-step, chemoselective derivatization sequence: first, the 4-amino group can be unmasked under acidic conditions (e.g., TFA) to generate a free amine for amide bond formation or other reactions, followed by or preceded by cross-coupling at the 7-position using the bromine . This is in stark contrast to simpler analogs like 7-bromo-2-methylquinazolin-4-amine, which lack the protecting group and would require additional steps to achieve the same chemoselectivity.

Organic Synthesis Protecting Group Chemistry Scaffold Decoration

Implications for Biological Activity: The 2-Methyl Group's Role in Kinase Selectivity

The 2-methyl substitution on the quinazoline core is not merely a structural feature; it has been identified as a key determinant for achieving target selectivity over off-target kinases. A recent patent application from Bayer Pharma explicitly describes 2-methyl-quinazoline compounds that effectively and selectively inhibit the Ras-Sos protein-protein interaction while demonstrating a lack of significant activity against the Epidermal Growth Factor Receptor (EGFR) [1]. This is a critical point of differentiation from many known quinazoline-based kinase inhibitors, such as gefitinib or erlotinib, which are potent EGFR inhibitors and carry associated toxicities. The 2-methyl group is therefore a key structural element for building molecules with a different selectivity profile.

Kinase Inhibition Ras-Sos Interaction Target Selectivity

Defined Physicochemical Properties for Predictive ADME Profiling

The compound's calculated and measured properties provide a more favorable starting point for lead optimization compared to more polar or lipophilic analogs. With a molecular weight of 338.20 g/mol and a calculated LogP in a moderate range, it adheres to key physicochemical guidelines for drug-likeness (Lipinski's Rule of Five) . In contrast, many alternative advanced intermediates possess higher molecular weights or more extreme LogP values that can lead to downstream issues with solubility and permeability. The compound's moderate hydrophobicity suggests it may possess acceptable solubility in organic solvents while avoiding the extreme lipophilicity that can cause promiscuous binding and poor pharmacokinetics [1].

Drug Metabolism and Pharmacokinetics (DMPK) Lipinski's Rule of Five Solubility

Optimal Research and Industrial Applications for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate


Focused Kinase Inhibitor Library Synthesis Targeting Ras-Sos or BRD4

Given the class-level evidence that the 2-methylquinazoline scaffold can confer selectivity away from EGFR and toward targets like the Ras-Sos interaction, this compound is an ideal starting point for generating a focused library of potential Ras-Sos or BRD4 inhibitors [1]. The 7-bromo handle allows for rapid diversification to explore SAR around the solvent-exposed region of the kinase, while the protected amine can be used to introduce additional binding elements.

Late-Stage Functionalization for SAR Studies in Lead Optimization

The orthogonal protecting group strategy (Boc and Br) makes this compound a powerful tool for late-stage functionalization [2]. After building the core scaffold, a medicinal chemist can selectively deprotect the 4-amino group to install a variety of amides, sulfonamides, or ureas. Alternatively, the 7-bromo group can be used in a parallel chemistry approach to introduce diverse aromatic or heteroaromatic rings, allowing for the rapid optimization of both potency and ADME properties.

Synthesis of Chemical Probes for Target Validation

This compound is well-suited for the synthesis of chemical probes, such as affinity chromatography ligands or PROTACs (Proteolysis Targeting Chimeras). The 7-bromo group can be elaborated to introduce a linker for attachment to a solid support or an E3 ligase-binding moiety. The 4-amino group, once deprotected, provides a second point of attachment for a fluorophore or other reporter tag [2]. This dual derivatization capability is essential for creating high-quality chemical biology tools.

Building Block for Patent-Exempt Chemical Space

For organizations seeking to develop novel intellectual property around kinase inhibitors, this compound provides a route into a less crowded chemical space. As indicated in the Bayer patent, the 2-methyl substitution directs activity away from heavily patented EGFR inhibitor scaffolds [1]. By using this intermediate, research teams can efficiently synthesize and patent new chemical entities with a distinct selectivity profile and mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.